molecular formula C16H18N6OS B3985295 1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole

1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole

Cat. No. B3985295
M. Wt: 342.4 g/mol
InChI Key: WDLYLBHFAOSPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2 and iNOS enzymes. In addition, it has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole. One possible direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective synthesis methods.

Scientific Research Applications

1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its antitumor, antifungal, and antibacterial properties. In addition, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

5-(1-cyclohexyltetrazol-5-yl)sulfanyl-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-11-7-9-12(10-8-11)14-17-16(23-19-14)24-15-18-20-21-22(15)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLYLBHFAOSPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)SC3=NN=NN3C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole
Reactant of Route 2
1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole
Reactant of Route 3
1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole
Reactant of Route 4
1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole
Reactant of Route 5
1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole

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